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molecular formula C15H21NO4 B065058 Salcaprozic acid CAS No. 183990-46-7

Salcaprozic acid

Cat. No. B065058
M. Wt: 279.33 g/mol
InChI Key: NJEKDCUDSORUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962710

Procedure details

A 10N sodium hydroxide solution of (4.4 mL, 44.0 mmol, 1.18 eq), 8-aminocaprylic acid (5.93 g, 37.2 mmol, 1.00 eq), sodium bicarbonate (0.88 g, 10.4 mmol, 0.28 eq) and water (5 mL) were added to a 250 mL round bottom flask equipped with a magnetic stir bar and an addition funnel. The white cloudy mixture was treated with a solution of oligosalicylate (5.20 g, 42.9 mmol 1.15 eq) and dioxane (20 mL), added over five minutes. The addition funnel was replaced with a condenser, and the reaction mixture was heated to 90 degrees C. for 3 hours (at which time the reaction was determined to have finished, by HPLC). The clear orange reaction mixture was cooled to 40 degrees C., filtered and acidified to pH=1 with 3% (by vol.) aqueous hydrochloric acid. All of the dioxane and some of the water were stripped (60 degrees C., 50 mm). The solid (which precipitated from solution during stripping) was isolated by filtration while still warm. The light pink solid was recrystallized from 50 mL of 65% ethanol-water. The solid was recovered by filtration and was dried over 18 hours in a 50 degrees C. vacuum oven. The N-(salicyloyl)-8-aminocaprylic acid was isolated as a white solid (5.35 g, 51%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[C:14](=[O:17])(O)[O-].[Na+].O.[O:20]1[CH2:25][CH2:24]OCC1>>[C:14]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])(=[O:17])[C:7]1[C:25](=[CH:24][CH:4]=[CH:5][CH:6]=1)[OH:20] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.93 g
Type
reactant
Smiles
NCCCCCCCC(=O)O
Name
Quantity
0.88 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar and an addition funnel
ADDITION
Type
ADDITION
Details
added over five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The addition funnel was replaced with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The clear orange reaction mixture was cooled to 40 degrees C
FILTRATION
Type
FILTRATION
Details
, filtered
CUSTOM
Type
CUSTOM
Details
(60 degrees C., 50 mm)
CUSTOM
Type
CUSTOM
Details
The solid (which precipitated from solution during stripping)
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
CUSTOM
Type
CUSTOM
Details
The light pink solid was recrystallized from 50 mL of 65% ethanol-water
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
was dried over 18 hours in a 50 degrees C
Duration
18 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)NCCCCCCCC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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